Rezvilutamide

Description

Properties

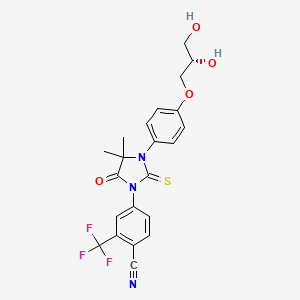

IUPAC Name |

4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O4S/c1-21(2)19(31)27(15-4-3-13(10-26)18(9-15)22(23,24)25)20(33)28(21)14-5-7-17(8-6-14)32-12-16(30)11-29/h3-9,16,29-30H,11-12H2,1-2H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMOYIWQCZVHA-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OCC(CO)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC[C@H](CO)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001336581 | |

| Record name | Rezvilutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572045-62-5 | |

| Record name | Rezvilutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572045625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rezvilutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001336581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REZVILUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FJN2AW22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SHR3680: A Technical Guide to its Androgen Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SHR3680, also known as rezvilutamide, is a potent, orally bioavailable, second-generation nonsteroidal androgen receptor (AR) antagonist.[1][2][3] It has demonstrated significant anti-tumor activity in both preclinical and clinical settings, particularly in the context of prostate cancer. This technical guide provides an in-depth overview of SHR3680's core activity, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action and development pathway. SHR3680 competitively binds to the androgen receptor, inhibiting its activation and nuclear translocation, which subsequently prevents the transcription of AR-responsive genes essential for tumor cell proliferation.[1][4] Clinical trials have established its efficacy and safety profile, leading to its approval in China for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) with high tumor burden.

Core Mechanism of Action: Androgen Receptor Antagonism

SHR3680 functions as a direct and competitive antagonist of the androgen receptor. In the physiological context of androgen-sensitive cancers like prostate cancer, the binding of androgens (e.g., testosterone and dihydrotestosterone) to the AR triggers a conformational change, leading to its nuclear translocation, DNA binding, and the subsequent transcription of genes that promote cell growth and survival.

SHR3680 disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This action prevents the binding of endogenous androgens, thereby inhibiting AR activation and its downstream signaling cascade. A key advantage of SHR3680 is its activity as a full antagonist, meaning it does not exhibit partial agonist activity, a limitation observed with first-generation antiandrogens, especially in the context of AR overexpression. Preclinical studies have also suggested that SHR3680 has a lower propensity to cross the blood-brain barrier compared to other AR antagonists like enzalutamide, potentially reducing the risk of seizure-related side effects.

Below is a diagram illustrating the androgen receptor signaling pathway and the inhibitory action of SHR3680.

Quantitative Data on SHR3680 Activity

The following tables summarize the key quantitative data from preclinical and clinical studies of SHR3680.

Preclinical Activity

While specific company-reported IC50 or Ki values for SHR3680's binding to the androgen receptor are not widely published in the reviewed literature, a related novel tetrahydroquinoline derivative, developed from a similar scaffold, demonstrated a potent AR antagonist activity with an IC50 value of 0.019 µM. This suggests a high-affinity binding for compounds of this class. Preclinical studies have consistently highlighted SHR3680's potent anti-tumor activity in castration-resistant prostate cancer (CRPC) models.

Table 1: Preclinical Profile of SHR3680

| Parameter | Finding | Reference |

| Target | Androgen Receptor (AR) | |

| Mechanism | Competitive Antagonist | |

| In Vitro Activity | Potent AR antagonist activity (IC50 of a related compound: 0.019 µM) | |

| In Vivo Activity | Potent anti-tumor activity in CRPC models | |

| Pharmacokinetics | Orally bioavailable | |

| Safety Profile | Lower brain distribution compared to enzalutamide in preclinical models |

Clinical Efficacy and Safety

Clinical trials have provided extensive data on the efficacy and safety of SHR3680 in patients with prostate cancer.

Table 2: Phase I/II Study of SHR3680 in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Parameter | Dose | Result | Reference |

| Dose Escalation | 40 mg, 80 mg, 160 mg, 240 mg, 360 mg, 480 mg daily | No dose-limiting toxicities reported; Maximum tolerated dose not reached | |

| PSA Response (≥50% decrease at 12 weeks) | All doses | 68.0% (95% CI, 61.0–74.5) of patients | |

| Stabilized Bone Disease (at 12 weeks) | All doses | 88.3% (95% CI, 87.2–95.5) of patients | |

| Soft Tissue Response | All doses | 34.4% (95% CI, 22.7–47.7) of 61 patients | |

| Recommended Phase 3 Dose | 240 mg daily | - |

Table 3: Phase III (CHART) Study of SHR3680 in High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

| Parameter | SHR3680 (240 mg/d) + ADT | Bicalutamide (50 mg/d) + ADT | Hazard Ratio (95% CI) | p-value | Reference |

| Radiographic Progression-Free Survival (rPFS) | Median not reached | 25.1 months | 0.44 (0.33–0.58) | < 0.0001 | |

| Overall Survival (OS) | Median not reached | Not reached | 0.58 (0.42–0.80) | 0.0009 |

Table 4: Key Treatment-Related Adverse Events (TRAEs) in the Phase I/II mCRPC Study

| Adverse Event | Percentage of Patients (N=197) |

| Any TRAE | 58.9% |

| Proteinuria | 13.7% |

| Grade ≥3 TRAEs | 11.7% |

| Treatment-related deaths | 0% |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of SHR3680 are not publicly available. However, based on standard methodologies for characterizing androgen receptor antagonists, the following sections describe the likely experimental designs.

Androgen Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would likely be used to determine the binding affinity of SHR3680 for the androgen receptor.

-

Objective: To quantify the affinity of SHR3680 for the androgen receptor by determining its ability to displace a known radiolabeled AR ligand.

-

Materials:

-

Recombinant human androgen receptor protein.

-

Radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

-

SHR3680 at various concentrations.

-

Assay buffer and scintillation cocktail.

-

-

Procedure:

-

The recombinant AR protein is incubated with a fixed concentration of the radiolabeled androgen in the presence of increasing concentrations of SHR3680.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The data is analyzed to calculate the IC50 value, which is the concentration of SHR3680 that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell Viability/Proliferation Assay (Hypothetical Protocol)

To assess the functional antagonist activity of SHR3680 on prostate cancer cells, a cell viability or proliferation assay would be employed.

-

Objective: To determine the effect of SHR3680 on the proliferation of androgen-dependent prostate cancer cell lines.

-

Materials:

-

Androgen-sensitive prostate cancer cell line (e.g., LNCaP or VCaP).

-

Cell culture medium and supplements.

-

SHR3680 at various concentrations.

-

A synthetic androgen (e.g., R1881) to stimulate cell growth.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

-

Procedure:

-

Prostate cancer cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with a fixed concentration of a synthetic androgen to stimulate proliferation, along with increasing concentrations of SHR3680.

-

After a defined incubation period (e.g., 72 hours), a cell viability reagent is added.

-

The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.

-

The results are used to determine the concentration of SHR3680 that inhibits cell proliferation.

-

Below is a diagram illustrating a typical experimental workflow for evaluating a novel androgen receptor antagonist like SHR3680.

Logical Relationships in SHR3680 Development

The development of SHR3680 followed a logical progression from preclinical discovery to clinical validation. The initial identification of a potent AR antagonist in preclinical models justified its advancement into human trials. The successful outcomes of the Phase I/II studies, which established a safe and effective dose, provided the basis for the large-scale Phase III CHART study. The superior efficacy of SHR3680 over the standard-of-care comparator in the Phase III trial ultimately led to its regulatory approval.

The following diagram illustrates the logical flow of SHR3680's development.

Conclusion

SHR3680 (this compound) is a significant advancement in the treatment of androgen-sensitive prostate cancer. Its potent and specific mechanism of action as a competitive androgen receptor antagonist translates into robust clinical efficacy, as demonstrated in a comprehensive clinical trial program. The data summarized in this technical guide underscores its favorable benefit-risk profile, particularly in patients with high-volume metastatic hormone-sensitive prostate cancer. For researchers and drug development professionals, SHR3680 serves as a successful example of a second-generation AR antagonist that has addressed some of the limitations of its predecessors. Further research may explore its utility in other androgen-driven malignancies and in combination with other therapeutic modalities.

References

Rezvilutamide: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable second-generation nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd.[1] It has been approved in China for the treatment of high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[2] This technical guide provides a comprehensive overview of the preclinical data and studies that have elucidated the mechanism of action, efficacy, and safety profile of this compound, forming the foundation for its clinical development.

Mechanism of Action

This compound is a potent and selective antagonist of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[3][4] Its mechanism of action involves several key steps that collectively inhibit AR signaling:

-

Competitive Binding: this compound competitively binds to the ligand-binding domain of the AR, effectively blocking the binding of androgens such as testosterone and dihydrotestosterone (DHT).[3]

-

Inhibition of Nuclear Translocation: By binding to the AR, this compound prevents the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.

-

Blockade of DNA Binding and Transcription: Consequently, this compound prevents the AR from binding to androgen response elements (AREs) on target genes, thereby inhibiting the transcription of genes essential for prostate cancer cell growth and survival.

A significant preclinical finding is that this compound is a full antagonist of the AR, which differentiates it from first-generation antiandrogens like bicalutamide that can exhibit partial agonist activity, particularly in the context of AR overexpression.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Preclinical Efficacy

In Vitro Studies

Preclinical in vitro studies have demonstrated the potent anti-tumor activity of this compound in prostate cancer cell lines. These studies have shown that this compound can effectively inhibit the proliferation of androgen-sensitive prostate cancer cells. Furthermore, it has been shown to inhibit the nuclear translocation of the androgen receptor and the expression of prostate-specific antigen (PSA) in these cells.

| Parameter | Cell Line | Value | Reference |

| Potency | Prostate Cancer Cells | Potent Antitumor Activity |

In Vivo Studies

The in vivo efficacy of this compound has been evaluated in various preclinical animal models of prostate cancer, including xenograft models. These studies have consistently demonstrated the ability of this compound to inhibit tumor growth and reduce PSA levels.

A key preclinical finding is that this compound exhibits potent anti-tumor activity against castration-resistant prostate cancer (CRPC) models.

| Model | Treatment | Endpoint | Result | Reference |

| CRPC Xenograft | This compound | Tumor Growth | Potent antitumor activity |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined below.

Androgen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to the androgen receptor.

-

Method: A competitive binding assay is performed using prostate cancer cells (e.g., LNCaP) or purified androgen receptor. A radiolabeled androgen, such as [³H]-DHT, is used as the ligand.

-

Procedure:

-

Incubate a constant concentration of radiolabeled androgen with varying concentrations of this compound and the androgen receptor source.

-

After reaching equilibrium, separate the bound from the unbound radioligand.

-

Measure the radioactivity of the bound fraction.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.

-

Prostate Cancer Xenograft Model

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Line: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant models) are subcutaneously injected into the flanks of the mice.

-

Procedure:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at specified doses and schedules. The control group receives a vehicle.

-

Monitor tumor volume regularly using caliper measurements.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).

-

Collect blood samples periodically to measure serum PSA levels.

-

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies in animal models, such as rats and dogs, have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key finding from these studies is the significantly lower penetration of this compound across the blood-brain barrier compared to enzalutamide. This characteristic is associated with a potentially reduced risk of seizures, a known side effect of some second-generation AR antagonists.

Preclinical toxicology studies have established a favorable safety profile for this compound, supporting its advancement into clinical trials.

Preclinical to Clinical Translation Workflow

Caption: The translational workflow from preclinical discovery to clinical approval for this compound.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective androgen receptor antagonist. In vitro and in vivo studies have consistently demonstrated its anti-tumor efficacy in relevant prostate cancer models. A key differentiating feature identified in preclinical studies is its low penetration of the blood-brain barrier, suggesting a favorable safety profile with a potentially lower risk of central nervous system-related side effects. These comprehensive preclinical findings provided a solid foundation for the successful clinical development and approval of this compound for the treatment of advanced prostate cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: yet another androgen receptor pathway inhibitor for metastatic hormone-sensitive prostate cancer? - Aragon-Ching - Chinese Clinical Oncology [cco.amegroups.org]

- 3. researchgate.net [researchgate.net]

- 4. Case report and literature review of this compound in the treatment of hormone-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rezvilutamide: A Deep Dive into its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is an orally administered, second-generation androgen receptor (AR) antagonist.[1] It has been approved in China for the treatment of patients with high-volume metastatic hormone-sensitive prostate cancer (mHSPC).[1] As a potent inhibitor of the AR signaling pathway, this compound represents a significant therapeutic option in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, intended to inform researchers, scientists, and drug development professionals.

While extensive clinical trial data on the efficacy and safety of this compound are available, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from dedicated phase 1 studies in healthy volunteers or patient populations are not extensively published in the peer-reviewed literature. This guide synthesizes the currently accessible information.

Pharmacokinetics

Absorption and Bioavailability

This compound is orally bioavailable.[2] The recommended dose in clinical practice is 240 mg taken once daily, and it can be administered with or without food.[3] This suggests that food does not have a clinically significant effect on its absorption and bioavailability, a favorable characteristic for patient compliance. However, specific studies detailing the absolute bioavailability or the precise impact of food on the rate and extent of absorption are not publicly available.

Distribution

Preclinical studies in mice have indicated that this compound has a low potential to penetrate the blood-brain barrier.[2] This characteristic is clinically significant as it may translate to a reduced incidence of central nervous system-related adverse effects, such as seizures, compared to other androgen receptor antagonists.

Metabolism and Excretion

Detailed information on the metabolic pathways and excretion routes of this compound in humans is not extensively documented in publicly available literature.

Drug-Drug Interactions

A clinical trial was conducted to evaluate the effect of this compound on the pharmacokinetics of probe substrates for major cytochrome P450 (CYP) enzymes. This is crucial for understanding the potential for drug-drug interactions when this compound is co-administered with other medications.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully available in the public domain. However, based on standard practices for such studies, the following methodologies are likely to have been employed.

Single and Multiple Dose Pharmacokinetic Studies

A phase I/II first-in-human study of this compound (NCT02691975) was conducted in patients with metastatic castration-resistant prostate cancer. The study involved a dose-escalation phase with daily doses ranging from 40 mg to 480 mg. While the study assessed pharmacokinetics, specific quantitative results have not been detailed in the available publications.

Typical Protocol for a Pharmacokinetic Study:

-

Study Design: Open-label, single or multiple-dose, dose-escalation or fixed-dose study.

-

Participants: Healthy volunteers or the target patient population (e.g., prostate cancer patients).

-

Dosing: Administration of a single oral dose of this compound or daily dosing until steady state is achieved.

-

Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of this compound and any major metabolites are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

Drug-Drug Interaction Study Protocol

A single-center, open-label, single-arm, fixed-sequence clinical trial was conducted in 18 patients with prostate cancer to assess the pharmacokinetic effects of this compound on probe drugs for CYP3A4 (midazolam), CYP2C9 (S-warfarin), and CYP2C19 (omeprazole).

Protocol Outline:

-

Study Design: A fixed-sequence design where patients receive the probe drugs alone and then in combination with this compound.

-

Treatment Periods:

-

Period 1: A single oral dose of the probe drugs (midazolam, S-warfarin, omeprazole) is administered.

-

Period 2: After a washout period, patients receive daily doses of this compound to reach steady state.

-

Period 3: A single oral dose of the probe drugs is co-administered with steady-state this compound.

-

-

Pharmacokinetic Sampling: Blood samples are collected at frequent intervals after administration of the probe drugs in both periods to determine their plasma concentration profiles.

-

Analysis: The pharmacokinetic parameters of the probe drugs are compared between the two periods to assess any inhibitory or inductive effects of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: this compound's mechanism of action in blocking the androgen receptor signaling pathway.

Figure 2: A generalized workflow for a clinical pharmacokinetic study of an oral drug like this compound.

Summary and Conclusion

This compound is an orally bioavailable androgen receptor antagonist with a favorable clinical profile. While the recommended dosing regimen is established, detailed public information regarding its core pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), absolute bioavailability, and the specific impact of food is limited. The available data suggests a low potential for blood-brain barrier penetration. A dedicated drug-drug interaction study has been conducted to assess its impact on CYP enzymes. Further publication of detailed pharmacokinetic data from completed and ongoing clinical trials will be invaluable for a more comprehensive understanding of this compound's clinical pharmacology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Frontiers | Cost-effectiveness of this compound versus bicalutamide and androgen-deprivation therapy in patients with highvolume, metastatic, hormone-sensitive prostate cancer [frontiersin.org]

- 3. Case report and literature review of this compound in the treatment of hormone-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rezvilutamide: A Technical Overview of a Novel Androgen Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide, also known as SHR3680, is a second-generation nonsteroidal antiandrogen (NSAA) that has emerged as a potent therapeutic agent in the management of prostate cancer.[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it has demonstrated significant efficacy in clinical trials, particularly for metastatic hormone-sensitive prostate cancer (mHSPC).[3][4] This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key experimental data related to this compound.

Molecular Structure

This compound is a synthetic organic compound with a complex molecular architecture designed for high-affinity binding to the androgen receptor.[5]

| Property | Value |

| Chemical Formula | C22H20F3N3O4S |

| IUPAC Name | 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile |

| SMILES | CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)OC--INVALID-LINK--O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |

| Molecular Weight | 479.47 g/mol |

| CAS Number | 1572045-62-5 |

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound functions as a competitive antagonist of the androgen receptor (AR). In normal and cancerous prostate cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its activation, nuclear translocation, and subsequent transcription of genes that promote cell growth and proliferation. This compound disrupts this pathway at multiple key steps:

-

Competitive Binding: this compound competitively binds to the ligand-binding domain of the AR, preventing androgens from binding and activating the receptor.

-

Inhibition of Nuclear Translocation: By binding to the AR, this compound induces a conformational change that prevents the receptor from translocating from the cytoplasm to the nucleus.

-

Blocked DNA Binding and Transcriptional Activity: As the AR is unable to reach the nucleus, it cannot bind to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes.

This comprehensive blockade of the AR signaling pathway ultimately leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several clinical trials. The pivotal Phase III CHART trial compared this compound in combination with androgen-deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic, hormone-sensitive prostate cancer.

Table 1: Efficacy Results from the CHART Trial

| Endpoint | This compound + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value |

| Median Radiographic Progression-Free Survival (rPFS) | Not Reached | 25.1 months | 0.44 (0.33–0.58) | <0.0001 |

| 2-Year rPFS Rate | 72.3% | 50.0% | - | - |

| Median Overall Survival (OS) | Not Reached | Not Reached | 0.58 (0.44–0.77) | 0.0001 |

| 2-Year OS Rate | 81.6% | 70.3% | - | - |

Table 2: Key Safety Data from the CHART Trial (Grade ≥3 Adverse Events)

| Adverse Event | This compound + ADT (n=323) | Bicalutamide + ADT (n=324) |

| Hypertension | 8% | 7% |

| Hypertriglyceridemia | 7% | 2% |

| Increased Weight | 6% | 4% |

| Anemia | 4% | 5% |

| Hypokalemia | 3% | 1% |

| Serious Adverse Events | 28% | 21% |

Data from an earlier Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also demonstrated promising activity.

Table 3: Efficacy from Phase I/II Trial in mCRPC

| Endpoint | Result |

| 12-week PSA Response Rate | 68% |

| Radiographic Bone Disease Stabilization at 12 weeks | 88.3% |

| Soft Tissue Response at 12 weeks | 34.4% |

Experimental Protocols

Detailed, proprietary experimental protocols for the clinical and preclinical studies of this compound are not publicly available. However, based on published literature and clinical trial registrations, the general methodologies can be outlined.

CHART (Phase III) Trial Methodology (NCT03520478)

-

Study Design: A randomized, open-label, phase 3 trial conducted at 72 hospitals.

-

Participants: 654 men with high-volume metastatic hormone-sensitive prostate cancer and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

-

Intervention: Patients were randomly assigned (1:1) to receive either:

-

This compound (240 mg orally once daily) plus ADT.

-

Bicalutamide (50 mg orally once daily) plus ADT.

-

-

Primary Endpoints:

-

Radiographic Progression-Free Survival (rPFS): Defined as the time from randomization to the first evidence of radiographic disease progression (as assessed by a blinded independent review committee) or death from any cause. Radiographic assessments were typically performed at baseline and then at regular intervals.

-

Overall Survival (OS): Defined as the time from randomization to death from any cause.

-

-

Safety Assessment: Monitored through the reporting of adverse events, which were graded according to standard criteria.

Preclinical Androgen Receptor Binding Assay (General Protocol)

While the specific protocol for this compound is not published, a general competitive binding assay to determine the affinity for the androgen receptor would likely involve the following steps:

-

Materials:

-

Purified recombinant androgen receptor protein.

-

A radiolabeled androgen (e.g., [3H]-DHT).

-

Varying concentrations of this compound.

-

Assay buffer and scintillation fluid.

-

-

Procedure:

-

The recombinant androgen receptor is incubated with the radiolabeled androgen in the presence of varying concentrations of this compound.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioligand is quantified using a scintillation counter.

-

The data is used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its binding affinity.

-

Conclusion

This compound is a potent, orally bioavailable androgen receptor antagonist with a well-defined mechanism of action. Clinical data, particularly from the CHART trial, have demonstrated its superiority over bicalutamide in combination with ADT for improving both radiographic progression-free survival and overall survival in patients with high-volume metastatic hormone-sensitive prostate cancer, with a manageable safety profile. This technical overview provides a comprehensive summary of the key molecular and clinical characteristics of this compound for the scientific and drug development community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound: yet another androgen receptor pathway inhibitor for metastatic hormone-sensitive prostate cancer? - Aragon-Ching - Chinese Clinical Oncology [cco.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Rezvilutamide: A Deep Dive into Androgen Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (also known as SHR3680) is a novel, orally bioavailable, non-steroidal anti-androgen (NSAA) that has demonstrated significant promise in the treatment of prostate cancer.[1][2] As a second-generation androgen receptor (AR) antagonist, its mechanism of action is centered on the competitive inhibition of the androgen receptor, a key driver in the progression of prostate cancer.[1][3] This technical guide provides an in-depth analysis of this compound's target binding affinity and selectivity, complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by disrupting the androgen receptor signaling pathway at multiple critical junctures. As a competitive antagonist, it directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor.[1] This initial binding event sets off a cascade of inhibitory actions:

-

Inhibition of AR Nuclear Translocation: Upon binding, this compound prevents the conformational changes in the AR that are necessary for its translocation from the cytoplasm into the nucleus.

-

Blockade of AR-DNA Binding: By keeping the AR in the cytoplasm, this compound effectively prevents the receptor from binding to androgen response elements (AREs) on the DNA.

-

Suppression of AR-Mediated Gene Transcription: Consequently, the transcription of AR-responsive genes, which are crucial for prostate cancer cell proliferation and survival, is halted. This includes key genes like prostate-specific antigen (PSA).

This multifaceted inhibition of the AR signaling pathway ultimately leads to a reduction in tumor growth and a decline in PSA levels, a key biomarker in prostate cancer.

Target Binding Affinity and Selectivity

While specific quantitative binding affinity values (such as Kᵢ or IC₅₀) for this compound are not publicly available in the provided search results, preclinical and clinical studies consistently describe it as a potent antagonist with high binding affinity for the androgen receptor. Its efficacy, even in the presence of elevated androgen levels, underscores its potent binding characteristics.

Furthermore, initial findings suggest that this compound possesses a favorable selectivity profile. One study highlighted its excellent selectivity for the androgen receptor over other nuclear receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). This selectivity is crucial for minimizing off-target effects and improving the drug's overall safety profile.

| Target | Binding Affinity | Selectivity |

| Androgen Receptor (AR) | High | Highly Selective |

| Progesterone Receptor (PR) | Low / Negligible | High selectivity for AR |

| Glucocorticoid Receptor (GR) | Low / Negligible | High selectivity for AR |

| Mineralocorticoid Receptor (MR) | Low / Negligible | High selectivity for AR |

Table 1: Summary of this compound's Target Binding Affinity and Selectivity.

Experimental Protocols

To provide a comprehensive understanding of how the binding affinity and functional activity of this compound are assessed, this section details the methodologies for key in vitro experiments.

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor. A commonly used method is the radiolabeled ligand competition scintillation proximity assay (SPA).

Principle: The AR ligand-binding domain (LBD), tagged with an affinity tag (e.g., His6), is immobilized on a scintillating microplate. A radiolabeled androgen (e.g., ³H-DHT) is added and binds to the AR-LBD, bringing the radioisotope in close proximity to the scintillant and generating a light signal. When a competing non-radiolabeled ligand like this compound is introduced, it displaces the radiolabeled androgen, leading to a decrease in the light signal. The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is then determined.

Detailed Protocol:

-

Protein Immobilization: A solution of purified His6-tagged AR-LBD is added to each well of a nickel-chelate coated 384-well Flashplate®. The plate is incubated to allow the AR-LBD to bind to the nickel-coated surface.

-

Washing: The wells are washed with an appropriate assay buffer to remove any unbound AR-LBD.

-

Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells. A control group with no test compound is also included.

-

Radioligand Addition: A solution of a radiolabeled androgen, such as ³H-dihydrotestosterone (³H-DHT), is added to all wells at a fixed concentration.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read in a microplate scintillation counter to measure the light output from each well.

-

Data Analysis: The raw data is normalized, and the IC₅₀ value for this compound is calculated by fitting the data to a dose-response curve.

References

Rezvilutamide's Impact on AR-Positive Prostate Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (formerly SHR3680) is a novel, potent, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] As a second-generation antiandrogen, it exhibits high binding affinity to the AR, effectively disrupting the signaling pathway crucial for the proliferation and survival of AR-positive prostate cancer cells.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available data, and details the standard experimental protocols used to characterize its effects on AR-positive prostate cancer cells.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling pathway at multiple key steps.[1] Unlike first-generation antiandrogens, this compound acts as a full antagonist, even in the context of AR overexpression, which is a common mechanism of resistance in castration-resistant prostate cancer (CRPC). Preclinical studies have indicated that this compound demonstrates potent antitumor activity against CRPC.

The primary mechanisms of action are:

-

Competitive AR Inhibition: this compound directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.

-

Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, this compound prevents the conformational changes necessary for the receptor's translocation into the nucleus.

-

Blockade of AR-DNA Binding: Consequently, this compound prevents the AR from binding to androgen response elements (AREs) on the DNA.

-

Downregulation of AR-Target Gene Expression: This leads to the inhibition of transcription of AR-regulated genes that are critical for prostate cancer cell growth and survival, such as Prostate-Specific Antigen (PSA).

References

The Discovery and Development of Rezvilutamide (SHR3680): A Technical Overview

Executive Summary

Rezvilutamide (SHR3680) is a novel, potent, and orally bioavailable second-generation nonsteroidal antiandrogen (NSAA) developed by Jiangsu Hengrui Medicine Co., Ltd. It has been approved in China for the treatment of high-volume metastatic hormone-sensitive prostate cancer (mHSPC) and is under investigation for other stages of prostate cancer. This compound functions as a competitive androgen receptor (AR) antagonist, effectively inhibiting AR signaling, which is a key driver of prostate cancer growth. It distinguishes itself from earlier antiandrogens with a favorable pharmacokinetic profile and a reduced potential for central nervous system side effects. Preclinical studies have demonstrated its potent anti-tumor activity, and pivotal clinical trials, most notably the Phase III CHART study, have confirmed its superiority over first-generation antiandrogens in improving clinical outcomes for patients with advanced prostate cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also known by its developmental code SHR3680, is a significant advancement in the therapeutic landscape for prostate cancer.[1] As a second-generation nonsteroidal antiandrogen, it was designed to overcome some of the limitations of earlier antiandrogen therapies.[2][3] Prostate cancer is a leading cause of cancer-related mortality in men, and its growth is often driven by androgens that activate the androgen receptor (AR), a nuclear transcription factor.[3] this compound's development was aimed at providing a more potent and safer option for patients with advanced stages of the disease, particularly metastatic hormone-sensitive prostate cancer (mHSPC) and metastatic castration-resistant prostate cancer (mCRPC).[1]

Discovery and Medicinal Chemistry

The discovery of this compound originated from a dedicated medicinal chemistry program focused on identifying novel, potent, and selective AR antagonists with an improved safety profile. While specific details of the lead optimization process are proprietary, the patent literature (WO2014036897A1) discloses the chemical scaffold and synthetic routes for a series of imidazolidine derivatives, including this compound. The design strategy likely focused on enhancing the binding affinity to the AR, improving pharmacokinetic properties, and minimizing off-target effects, particularly those related to the central nervous system.

Chemical Structure

The chemical structure of this compound is 4-(3-(4-(((S)-2,3-dihydroxypropyl)oxy)phenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

Mechanism of Action

This compound exerts its therapeutic effect by potently and selectively targeting the androgen receptor signaling pathway. This pathway is crucial for the growth and survival of prostate cancer cells. The mechanism of action of this compound involves several key steps:

-

Competitive Androgen Receptor Binding: this compound acts as a direct competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR with high affinity, thereby preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).

-

Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound's binding to the AR prevents this critical step, keeping the receptor sequestered in the cytoplasm.

-

Blockade of AR-Mediated Gene Transcription: By inhibiting the nuclear translocation of the AR, this compound effectively blocks the receptor from binding to androgen response elements (AREs) on the DNA. This, in turn, prevents the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

The following diagram illustrates the signaling pathway inhibited by this compound:

Mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Preclinical Pharmacology

While a comprehensive public report of the preclinical data for this compound is not available, it has been described as having potent anti-tumor activity in preclinical models. Key preclinical assessments for a drug of this class typically involve in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Studies

-

Androgen Receptor Binding Affinity: The binding affinity of this compound to the androgen receptor is a critical measure of its potency. This is typically determined through competitive radioligand binding assays. While the specific IC50 value for this compound is not publicly available, its high potency suggests a low nanomolar affinity for the AR.

-

Cell-Based Assays: The activity of this compound would have been evaluated in various prostate cancer cell lines, such as LNCaP (androgen-sensitive) and VCaP (expresses wild-type AR). These assays would measure the ability of this compound to inhibit androgen-induced cell proliferation and the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA).

In Vivo Studies

-

Xenograft Models: The in vivo efficacy of this compound was likely evaluated in animal models bearing human prostate cancer xenografts, such as the LNCaP model. These studies would assess the ability of orally administered this compound to inhibit tumor growth.

-

Pharmacokinetics: Preclinical pharmacokinetic studies in animal models, such as rats and dogs, are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This compound is reported to have a favorable pharmacokinetic profile.

-

Safety Pharmacology and Toxicology: Extensive safety pharmacology and toxicology studies would have been conducted to assess the safety profile of this compound before its entry into clinical trials. A key finding from preclinical studies is that this compound has a lower penetration of the blood-brain barrier compared to enzalutamide, which is suggested to contribute to a reduced risk of seizures.

Clinical Development

This compound has undergone a comprehensive clinical development program, progressing from Phase I dose-escalation studies to pivotal Phase III trials.

Phase I/II Trial in mCRPC (NCT02691975)

A first-in-human, Phase I/II study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).

Methodology: The Phase I portion of the trial was a dose-escalation study to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Patients received escalating doses of this compound. The Phase II part further evaluated the efficacy and safety at the RP2D.

Key Findings: The study established a good safety and tolerability profile for this compound. Promising anti-tumor activity was observed, with a significant proportion of patients achieving a PSA response (a decline in PSA levels of ≥50%).

Table 1: Summary of Key Results from the Phase I/II Trial in mCRPC

| Parameter | Result | Citation |

| Patient Population | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | |

| Primary Objective (Phase I) | Safety and Tolerability, MTD | |

| Primary Objective (Phase II) | PSA Response Rate | |

| 12-week PSA Response Rate | 68% | |

| Radiographic Bone Disease Stabilization at 12 weeks | 88.3% | |

| Soft Tissue Response at 12 weeks | 34.4% | |

| Common Treatment-Related Adverse Events | Proteinuria (13.7%) |

Phase III CHART Trial in mHSPC (NCT03520478)

The CHART (Comparing SHR3680 with Bicalutamide in High-Volume Metastatic Hormone-Sensitive Prostate Cancer) trial was a randomized, open-label, Phase III study that played a pivotal role in the approval of this compound.

Methodology: The trial enrolled patients with high-volume mHSPC who were randomized to receive either this compound (240 mg once daily) in combination with androgen deprivation therapy (ADT) or Bicalutamide (a first-generation antiandrogen) plus ADT. The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).

The following diagram outlines the workflow of the CHART clinical trial:

Workflow of the Phase III CHART clinical trial.

Key Findings: The CHART trial demonstrated the superiority of this compound plus ADT over Bicalutamide plus ADT in patients with high-volume mHSPC.

Table 2: Key Efficacy Results from the Phase III CHART Trial

| Endpoint | This compound + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value | Citation |

| Radiographic Progression-Free Survival (rPFS) | Not Reached | 25.1 months | 0.44 (0.33-0.58) | <0.0001 | |

| Overall Survival (OS) | Not Reached | Not Reached | 0.58 (0.44-0.77) | 0.0001 | |

| Time to PSA Progression | Not Reached | 11.0 months | 0.37 (0.28-0.49) | <0.0001 |

Safety Profile: this compound was well-tolerated in the CHART trial.

Table 3: Common Grade ≥3 Adverse Events in the Phase III CHART Trial

| Adverse Event | This compound + ADT (%) | Bicalutamide + ADT (%) | Citation |

| Hypertension | 8 | 7 | |

| Hypertriglyceridemia | 7 | 2 | |

| Weight Gain | 6 | 4 | |

| Anemia | 4 | 5 | |

| Hypokalemia | 3 | 1 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments typically used in the discovery and development of a novel androgen receptor antagonist like this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-DHT) for binding to the androgen receptor.

Materials:

-

Purified recombinant human androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled ligand (e.g., [³H]-Dihydrotestosterone)

-

Test compound (this compound)

-

Assay buffer

-

Scintillation cocktail

-

Filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, combine the AR-LBD, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations.

-

Include control wells for total binding (AR-LBD + radioligand) and non-specific binding (AR-LBD + radioligand + a high concentration of unlabeled androgen).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by vacuum filtration through a filter plate that captures the AR-LBD.

-

Wash the filters to remove any unbound radioligand.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Matrigel (or other extracellular matrix)

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the prostate cancer cells to the desired number.

-

Harvest the cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flanks of the immunocompromised mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer the test compound (orally) and the vehicle control to the respective groups according to the planned dosing schedule.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound (SHR3680) represents a significant therapeutic advance for patients with prostate cancer. Its development, from a rational medicinal chemistry approach to successful clinical validation, highlights its potent and selective mechanism of action as an androgen receptor antagonist. The robust clinical data, particularly from the Phase III CHART trial, have established this compound as a new standard of care in combination with ADT for high-volume mHSPC, offering improved efficacy and a manageable safety profile compared to older antiandrogens. Ongoing and future research will continue to define the role of this compound in various stages of prostate cancer and in combination with other therapeutic modalities.

References

- 1. This compound: yet another androgen receptor pathway inhibitor for metastatic hormone-sensitive prostate cancer? - Aragon-Ching - Chinese Clinical Oncology [cco.amegroups.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Case report and literature review of this compound in the treatment of hormone-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rezvilutamide: A Deep Dive into the Inhibition of Androgen Receptor Nuclear Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezvilutamide (formerly SHR3680) is a novel, orally bioavailable, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1][2] Its mechanism of action centers on the competitive inhibition of the androgen receptor, a critical driver of prostate cancer progression.[1] A key feature of this compound's activity is its ability to prevent the nuclear translocation of the AR, thereby halting the downstream signaling cascade that promotes tumor growth.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to this compound's inhibition of AR nuclear translocation, intended for professionals in the fields of oncology research and drug development.

Introduction to this compound and its Target: The Androgen Receptor

Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor signaling axis playing a pivotal role in its pathogenesis. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on target genes, initiating transcription of genes involved in cell proliferation and survival. In castration-resistant prostate cancer (CRPC), AR signaling can remain active despite low levels of circulating androgens through various mechanisms, including AR overexpression and mutations.

This compound is a second-generation AR inhibitor designed to overcome the limitations of earlier antiandrogen therapies. By competitively binding to the ligand-binding domain of the AR, this compound prevents its activation and subsequent nuclear translocation, effectively shutting down this critical oncogenic pathway. This mode of action has demonstrated significant clinical efficacy, particularly in patients with high-volume, metastatic, hormone-sensitive prostate cancer (mHSPC).

Mechanism of Action: Inhibition of AR Nuclear Translocation

This compound's primary mechanism of action is the competitive antagonism of the androgen receptor. Upon binding to the AR, this compound induces a conformational change that prevents the necessary structural rearrangements for nuclear import. This leads to the formation of an inactive AR complex that is retained in the cytoplasm, unable to translocate to the nucleus and initiate gene transcription.

The process can be visualized through the following signaling pathway:

Quantitative Data on this compound's Efficacy

Clinical trials have provided robust quantitative data supporting the efficacy of this compound in treating prostate cancer. The Phase 3 CHART study, a randomized, open-label trial, compared this compound plus androgen-deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic, hormone-sensitive prostate cancer.

Table 1: Key Efficacy Data from the CHART Phase 3 Trial

| Endpoint | This compound + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value |

| Radiographic Progression-Free Survival (rPFS) | Median Not Reached | 25.1 months | 0.44 (0.33–0.58) | <0.0001 |

| Overall Survival (OS) | Median Not Reached | Not Reached | 0.58 (0.44–0.77) | 0.0001 |

Data from the preplanned interim analyses of the CHART study.

Further data from a Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) demonstrated significant PSA responses.

Table 2: Efficacy Data from Phase I/II Trial in mCRPC

| Endpoint | Result |

| 12-week PSA response | 68% of patients |

| Radiographic bone disease stabilization (at week 12) | 88.3% of patients |

| Soft tissue response | 34.4% of patients |

Experimental Protocols for Assessing AR Nuclear Translocation

The inhibition of AR nuclear translocation by compounds like this compound is typically assessed using cell-based imaging assays. High-content screening (HCS) and immunofluorescence microscopy are standard methods. Below are detailed, generalized protocols for these key experiments.

Immunofluorescence Staining for AR Subcellular Localization

This protocol allows for the direct visualization of the androgen receptor's location within the cell.

Objective: To determine the subcellular localization of the androgen receptor in prostate cancer cells following treatment with androgens and/or this compound.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, VCaP)

-

Cell culture medium and supplements

-

Androgen (e.g., Dihydrotestosterone - DHT)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-Androgen Receptor antibody

-

Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate prostate cancer cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a serum-free or charcoal-stripped serum medium to reduce basal AR activation.

-

Treatment: Treat the cells with vehicle (e.g., DMSO), androgen (e.g., 10 nM DHT), this compound at various concentrations, or a combination of androgen and this compound. Incubate for a specified period (e.g., 1-4 hours).

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Capture images of the AR (e.g., green fluorescence) and nuclei (blue fluorescence).

Data Analysis: The images are analyzed to determine the proportion of cells exhibiting predominantly nuclear, cytoplasmic, or mixed AR staining under each treatment condition. Quantitative analysis can be performed by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

High-Content Screening (HCS) for AR Nuclear Translocation

HCS automates the process of immunofluorescence and provides quantitative data on a larger scale.

Objective: To quantify the effect of this compound on androgen-induced AR nuclear translocation in a high-throughput manner.

Materials:

-

Prostate cancer cell line stably expressing a fluorescently tagged AR (e.g., GFP-AR) or cells for automated immunofluorescence.

-

Multi-well imaging plates (e.g., 96- or 384-well).

-

Automated liquid handling systems.

-

High-content imaging system and analysis software.

-

Reagents as described in the immunofluorescence protocol.

Procedure:

-

Cell Plating: Dispense cells into the wells of a multi-well imaging plate using an automated dispenser.

-

Compound Treatment: Use an automated liquid handler to add a dilution series of this compound, with and without a fixed concentration of androgen agonist (e.g., DHT), to the appropriate wells. Include vehicle and agonist-only controls.

-

Incubation: Incubate the plate for the desired treatment duration.

-

Staining: If not using a fluorescently tagged AR, perform automated immunofluorescence staining as described above. A nuclear stain is always included.

-

Imaging: The high-content imaging system automatically acquires images from each well, capturing both the AR and nuclear fluorescence channels.

-

Image Analysis: The analysis software identifies individual cells and their nuclei. It then quantifies the fluorescence intensity of the AR signal within the nucleus and the cytoplasm for each cell.

Data Analysis: The primary output is the ratio of nuclear to cytoplasmic AR fluorescence intensity. This ratio is calculated for thousands of cells per well. Dose-response curves can be generated to determine the IC50 value for this compound's inhibition of AR nuclear translocation.

Conclusion

This compound is a potent androgen receptor antagonist that effectively inhibits AR nuclear translocation, a critical step in the AR signaling pathway. This mechanism of action translates into significant clinical benefits for patients with advanced prostate cancer, as demonstrated by robust data from clinical trials. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular pharmacology of this compound and other AR inhibitors. As our understanding of the intricacies of AR signaling and resistance mechanisms evolves, the continued study of compounds like this compound will be crucial in developing more effective and durable therapies for prostate cancer.

References

Rezvilutamide's Impact on Androgen-Responsive Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezvilutamide (formerly SHR3680) is a novel, potent, second-generation non-steroidal androgen receptor (AR) antagonist. It has demonstrated significant clinical efficacy in the treatment of prostate cancer. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its effect on the transcription of androgen-responsive genes. This document details the molecular interactions of this compound with the AR signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of the experimental protocols used to elucidate its mechanism. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding.

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical driver in the development and progression of prostate cancer.[1] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2] This signaling cascade promotes the growth and survival of prostate cancer cells.

This compound is a next-generation AR inhibitor designed to overcome the limitations of first-generation antiandrogens.[2] It exhibits a high binding affinity for the AR and acts as a full antagonist, even in the context of AR overexpression, which is a common resistance mechanism in castration-resistant prostate cancer (CRPC).[2] This guide will explore the molecular underpinnings of this compound's function and its quantifiable effects on the downstream targets of the AR signaling pathway.

Mechanism of Action

This compound exerts its therapeutic effect by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR.[2] This competitive antagonism initiates a cascade of inhibitory events:

-

Inhibition of AR Nuclear Translocation: By binding to the AR in the cytoplasm, this compound prevents the conformational changes necessary for the receptor's translocation into the nucleus.

-

Blockade of AR Binding to DNA: Consequently, the AR is unable to bind to AREs on the DNA, a crucial step for initiating gene transcription.

-

Suppression of Androgen-Responsive Gene Transcription: The ultimate outcome of this compound's action is the potent suppression of the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

This multi-faceted inhibition of the AR signaling pathway underscores the potent anti-tumor activity of this compound.

Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Effect of this compound

The efficacy of this compound in suppressing androgen-responsive gene transcription has been quantified in both preclinical and clinical studies. A primary biomarker for AR activity in prostate cancer is the prostate-specific antigen (PSA), the gene for which (KLK3) is directly regulated by the AR.

Clinical Efficacy: PSA Response

Clinical trials have demonstrated this compound's potent ability to reduce PSA levels in patients with prostate cancer. The Phase III CHART study, a randomized, open-label trial, compared this compound plus androgen deprivation therapy (ADT) to bicalutamide plus ADT in patients with high-volume, metastatic hormone-sensitive prostate cancer (mHSPC).

| Metric | This compound + ADT | Bicalutamide + ADT | Hazard Ratio (HR) [95% CI] | p-value |

| Radiographic Progression-Free Survival (rPFS) | Not Reached | 25.1 months | 0.44 [0.33-0.58] | <0.0001 |

| Overall Survival (OS) | Not Reached | Not Reached | 0.58 [0.44-0.77] | 0.0001 |

Table 1: Key Efficacy Outcomes from the CHART Study.

A Phase I/II trial in patients with metastatic castration-resistant prostate cancer (mCRPC) also showed significant anti-tumor activity.

| Metric | Result |

| PSA response (≥50% decrease) at week 12 | 68.0% of patients |

| Stabilized bone disease at week 12 | 88.3% of patients |

| Objective response in soft tissue lesions | 34.4% of patients |

Table 2: Anti-Tumor Activity of this compound in a Phase I/II mCRPC Trial.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the effect of AR inhibitors like this compound on androgen-responsive gene transcription. Specific details for this compound would be found in its preclinical pharmacology publications.

Cell Culture

-

Cell Lines: Androgen-sensitive prostate cancer cell lines such as LNCaP and VCaP are commonly used. These cells express functional AR and are responsive to androgen stimulation.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with fetal bovine serum (FBS). For experiments investigating androgen-dependent effects, cells are often maintained in a medium containing charcoal-stripped FBS to deplete endogenous androgens.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the AR in response to androgens and the inhibitory effect of compounds like this compound.

-

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple AREs is introduced into prostate cancer cells. AR activation leads to the expression of luciferase, which produces a measurable light signal upon the addition of its substrate.

-

Protocol Outline:

-

Seed prostate cancer cells in multi-well plates.

-

Transfect cells with an ARE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, treat the cells with a constant concentration of an androgen (e.g., DHT) and varying concentrations of this compound.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the firefly luciferase signal to the control (Renilla) signal.

-

Calculate the half-maximal inhibitory concentration (IC50) of this compound.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure the mRNA expression levels of specific androgen-responsive genes.

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample in real-time.

-

Protocol Outline:

-

Treat prostate cancer cells with androgens and/or this compound for a defined period.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform real-time PCR using primers specific for the androgen-responsive genes of interest (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene for normalization (e.g., GAPDH).

-

Analyze the data to determine the relative fold change in gene expression.

-

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to determine if this compound affects the binding of the AR to the AREs of its target genes.

-

Principle: This technique allows for the identification of protein-DNA interactions in the cell.

-

Protocol Outline:

-

Treat cells with androgens and/or this compound.

-

Cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Incubate the chromatin with an antibody specific to the AR to immunoprecipitate the AR-DNA complexes.

-

Reverse the cross-links to release the DNA.

-

Purify the DNA and quantify the amount of specific ARE-containing DNA fragments using qRT-PCR or perform high-throughput sequencing (ChIP-seq) to identify all AR binding sites in the genome.

-

Conclusion

This compound is a potent and specific antagonist of the androgen receptor. Its mechanism of action, centered on the comprehensive inhibition of AR signaling, leads to a significant reduction in the transcription of androgen-responsive genes. This activity has been robustly demonstrated through the significant and sustained reductions in PSA levels observed in clinical trials, translating to improved clinical outcomes for patients with prostate cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel AR inhibitors. Further preclinical studies detailing the impact of this compound on a broader spectrum of androgen-responsive genes will continue to enhance our understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Rezvilutamide in Combination with Androgen Deprivation Therapy (ADT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezvilutamide (SHR-3680) is a novel, second-generation non-steroidal anti-androgen (NSAA) that acts as a potent androgen receptor (AR) inhibitor.[1][2] It exhibits high binding affinity to the AR, preventing its activation and nuclear translocation, thereby inhibiting the transcription of androgen-responsive genes crucial for prostate cancer cell growth.[1] Clinical evidence, primarily from the pivotal Phase 3 CHART trial (NCT03520478), has demonstrated the superiority of this compound in combination with Androgen Deprivation Therapy (ADT) over standard of care in specific patient populations.[3][4] This document provides a detailed protocol and application notes based on the findings from this key clinical trial for researchers and drug development professionals.

Data Presentation

Table 1: Efficacy of this compound + ADT vs. Bicalutamide + ADT in High-Volume Metastatic Hormone-Sensitive Prostate Cancer (mHSPC)

| Efficacy Endpoint | This compound + ADT (n=326) | Bicalutamide + ADT (n=328) | Hazard Ratio (HR) [95% CI] | p-value |

| Radiographic Progression-Free Survival (rPFS) | ||||

| Median rPFS | Not Reached | 25.1 months | 0.44 [0.33-0.58] | < 0.0001 |

| 24-month rPFS Rate | 72.3% | 50.0% | - | - |

| Overall Survival (OS) | ||||

| Median OS | Not Reached | Not Reached | 0.58 [0.44-0.77] | 0.0001 |

| 24-month OS Rate | 81.6% | 70.3% | - | - |

| Prostate-Specific Antigen (PSA) Response | ||||

| PSA Response Rate (>50% decline) | 94.4% | 78.9% | - | - |

| Undetectable PSA Rate (<0.2 ng/mL) | 68.7% | 33.5% | - | - |

| Objective Response Rate (ORR) | 81.0% | 67.9% | - | - |

Table 2: Safety Profile of this compound + ADT in High-Volume mHSPC

| Adverse Event (AE) | This compound + ADT | Bicalutamide + ADT |

| Any Grade AEs | 98.1% | 98.1% |

| Grade ≥3 AEs | 51.4% | 42.3% |

| Most Common Grade ≥3 AEs | ||

| Hypertension | 8% | 7% |

| Hypertriglyceridemia | 7% | 2% |

| Increased Body Weight | 6% | 4% |

| Anemia | 4% | 5% |

| Hypokalemia | 3% | 1% |

| Serious AEs | 28% | 21% |

| AEs leading to discontinuation | 2% | 2% |